molecular formula C18H23N5O B279740 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B279740
M. Wt: 325.4 g/mol
InChI Key: GLVPHPAZXGGSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide, also known as AP5, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole derivatives and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its binding to the glycine site of the NMDA receptor, thereby blocking the influx of calcium ions into the postsynaptic neuron. This inhibition of the NMDA receptor results in the modulation of various signaling pathways and the regulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various experimental models. It has been shown to improve cognitive function, reduce neuronal damage, and protect against excitotoxicity-induced cell death. Additionally, this compound has been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity and potency as an NMDA receptor antagonist. However, its use can be limited by its solubility and stability, which can affect its bioavailability and effectiveness.

Future Directions

There are several future directions for the use of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide in scientific research. One potential area of application is in the development of novel therapeutic agents for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound can be used to investigate the molecular mechanisms underlying synaptic plasticity and learning and memory processes. Finally, further research is needed to explore the potential of this compound as a tool for studying the role of the NMDA receptor in various physiological and pathological conditions.

Synthesis Methods

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 1-adamantyl hydrazine with 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. By blocking the NMDA receptor, this compound has been shown to modulate synaptic plasticity, learning, and memory.

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H23N5O/c1-22-15(2-4-19-22)17(24)20-16-3-5-23(21-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,20,21,24)

InChI Key

GLVPHPAZXGGSST-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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